One potential application of TMMB is in the field of antimicrobial polymers . These polymers are designed to inhibit the growth of bacteria, fungi, and other microorganisms, and they can be used in a variety of applications, from medical devices to food packaging .
TMMB, with its quaternary ammonium group, could potentially be incorporated into these polymers to enhance their antimicrobial properties . The quaternary ammonium group has a net positive charge, which allows it to interact more effectively with negatively charged microorganisms . This interaction can disrupt the microorganism’s cell membrane, leading to its death .
4-(Trimethylammonium)methylphenylboronic acid bromide salt is a quaternary ammonium compound characterized by its trimethylammonium group and a boronic acid moiety. The chemical formula is C₁₀H₁₇BBrNO₂, with a molecular weight of approximately 273.96 g/mol . This compound is typically encountered as a solid and appears as a white to off-white powder. It is soluble in polar solvents, which enhances its utility in various
4-(Trimethylammonium)methylphenylboronic acid bromide salt exhibits notable biological activity, particularly in the context of its interactions with biomolecules. Its boronic acid functionality allows it to bind selectively to certain sugars and other diols, making it useful in:
The synthesis of 4-(Trimethylammonium)methylphenylboronic acid bromide salt can be achieved through various methods:
These methods highlight the versatility of synthetic strategies available for producing this compound.
The applications of 4-(Trimethylammonium)methylphenylboronic acid bromide salt span multiple fields:
Interaction studies have demonstrated that 4-(Trimethylammonium)methylphenylboronic acid bromide salt effectively binds to various biomolecules, particularly those containing hydroxyl groups. These interactions are crucial for:
Several compounds share structural or functional similarities with 4-(Trimethylammonium)methylphenylboronic acid bromide salt. Here are a few notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 4-Methylphenylboronic Acid | Boronic acid | Lacks quaternary ammonium functionality; simpler structure |
| Trimethylammonium Chloride | Quaternary ammonium | No boronic acid moiety; used primarily as a surfactant |
| Phenylboronic Acid | Boronic acid | Does not possess a trimethylammonium group; less soluble |
| 3-(Trimethylammonium)propane-1-sulfonate | Quaternary ammonium sulfonate | Different functional group; used in biochemical assays |
4-(Trimethylammonium)methylphenylboronic acid bromide salt stands out due to its dual functionality as both a boronic acid and a quaternary ammonium compound, allowing it to participate in unique
The infrared spectrum of 4-(Trimethylammonium)methylphenylboronic acid bromide salt exhibits several characteristic absorption bands that provide detailed information about the molecular structure and functional group environment. The compound displays distinctive features attributable to both the boronic acid moiety and the quaternary ammonium salt functionality [1] [2] [3].
The most prominent spectroscopic features appear in the boron-oxygen stretching region. The asymmetric boron-oxygen stretching vibration manifests as a strong absorption band between 1350-1375 cm⁻¹, which is characteristic of boronic acid derivatives [1] [3]. This frequency range is consistent with reported values for phenylboronic acid systems, where the asymmetric mode typically appears at 1350 cm⁻¹ for simple phenylboronic acids [4]. The symmetric boron-oxygen stretching mode presents as an intense absorption at 925-1340 cm⁻¹, which serves as a diagnostic indicator for tetrahedral boron coordination environments [3] [5].
The aromatic region shows characteristic carbon-carbon stretching vibrations between 1600-1625 cm⁻¹, demonstrating the presence of the phenyl ring system [1] [6]. These absorptions appear with medium to weak intensity, as expected for substituted aromatic compounds. The aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region with medium to weak intensity [6] [7].
The quaternary ammonium functionality contributes several distinctive features to the infrared spectrum. The nitrogen-methyl stretching vibrations appear as strong absorptions between 2820-2960 cm⁻¹, which are characteristic of quaternary ammonium salts [8] [9]. These frequencies overlap with typical carbon-hydrogen stretching regions but can be distinguished by their intensity patterns and specific frequency values associated with nitrogen-carbon bonds in quaternary ammonium systems [10].
The hydroxyl stretching region between 3200-3550 cm⁻¹ displays broad, strong absorptions attributed to the boronic acid hydroxyl groups [6] [2]. The broadness of these bands indicates extensive hydrogen bonding interactions, which is typical for boronic acid derivatives due to their propensity to form hydrogen-bonded dimeric structures [11] [12].
Boron-11 Nuclear Magnetic Resonance spectroscopy provides crucial information about the coordination environment and chemical behavior of the boronic acid functionality. The ¹¹B nuclear magnetic resonance spectrum of 4-(Trimethylammonium)methylphenylboronic acid bromide salt exhibits pH-dependent chemical shifts that reflect the equilibrium between trigonal and tetrahedral boron coordination states [13] [14] [15].
Under neutral to slightly acidic conditions, the ¹¹B chemical shift appears at approximately -8.0 parts per million, corresponding to a fast-exchange average between trigonal boronic acid and tetrahedral boronate species [13] [16]. This chemical shift position is characteristic of phenylboronic acid derivatives in aqueous solution, where rapid exchange between coordination states occurs on the nuclear magnetic resonance timescale [17] [18].
Upon formation of tetrahedral complexes with appropriate ligands or under basic conditions, the ¹¹B signal shifts significantly upfield to approximately -18.7 parts per million [13] [17]. This upfield shift is diagnostic for tetrahedral boron coordination and provides direct evidence for complex formation. The chemical shift difference between trigonal and tetrahedral states is substantial, making ¹¹B nuclear magnetic resonance an excellent probe for monitoring coordination changes [14] [15].
The signal exhibits characteristic broadening due to quadrupolar effects associated with the ¹¹B nucleus and exchange processes between different coordination environments [13] [15]. Line widths typically range from 200-220 hertz for tetrahedral complexes, which is narrower than many other boron-containing systems due to the more symmetrical tetrahedral geometry [13].
Proton Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for the different hydrogen environments within the molecule. The aromatic protons appear as complex multiplets between 7.0-8.0 parts per million, typical for para-disubstituted benzene rings [19] [20]. The methylene bridge connecting the phenyl ring to the quaternary nitrogen center appears as a singlet at 4.4-4.6 parts per million [21]. The trimethylammonium protons generate a characteristic singlet at 3.1-3.2 parts per million, reflecting the equivalence of all nine methyl protons in the quaternary ammonium group [21] [20].
The ultraviolet-visible absorption spectrum of 4-(Trimethylammonium)methylphenylboronic acid bromide salt displays characteristic features associated with the phenylboronic acid chromophore system. The compound exhibits absorption in the ultraviolet region with maximum absorption occurring around 260-266 nanometers, which is typical for phenylboronic acid derivatives [22] [23] [24].
The absorption spectrum shows a characteristic vibrational structure associated with the aromatic system [23]. This structured absorption pattern reflects electronic transitions within the phenyl ring system, modified by the electron-withdrawing boronic acid substituent and the electron-donating quaternary ammonium methyl group [22] [25].
pH-dependent studies reveal that the absorption maximum and intensity are sensitive to the protonation state of the boronic acid functionality [22] [23]. Under acidic conditions, the absorption maximum appears at approximately 266 nanometers, while basic conditions may shift this absorption due to changes in the electronic environment of the aromatic system [23].
The molar absorptivity values are consistent with other phenylboronic acid derivatives, typically showing extinction coefficients in the range of 10³-10⁴ liters per mole per centimeter [22]. The quaternary ammonium substitution does not significantly alter the basic electronic absorption characteristics of the phenylboronic acid chromophore, indicating minimal electronic communication between the two functional groups through the methylene spacer [25].
While specific crystallographic data for 4-(Trimethylammonium)methylphenylboronic acid bromide salt are limited in the literature, comparative analysis with related phenylboronic acid derivatives and quaternary ammonium salt structures provides insight into the expected solid-state architecture [26] [21] [11].
Phenylboronic acid derivatives typically crystallize in hydrogen-bonded networks due to the presence of boronic acid hydroxyl groups [11] [12]. The fundamental structural motif involves dimeric units formed through pairs of oxygen-hydrogen···oxygen hydrogen bonds between boronic acid groups [11] [12]. Each dimeric unit further associates with neighboring units through additional hydrogen bonding interactions, creating extended three-dimensional networks [11].
The crystal structure is expected to feature the boronic acid groups in a trigonal planar geometry, with the carbon-boron-oxygen plane approximately coplanar with the benzene ring [11] [12]. Typical twist angles around the carbon-boron bond range from 6.6° to 21.4° for phenylboronic acid derivatives, depending on packing constraints and intermolecular interactions [11] [12].
The quaternary ammonium cation likely adopts a tetrahedral geometry around the nitrogen center, with the three methyl groups and the methylene bridge to the phenyl ring oriented to minimize steric interactions [21] [27]. The bromide counterion participates in the crystal packing through electrostatic interactions with the positively charged ammonium center and potentially through weak hydrogen bonding interactions [21].
Crystallographic studies of related quaternary ammonium borates demonstrate that these compounds can form complex three-dimensional supramolecular networks [28] [29]. The combination of hydrogen bonding from the boronic acid functionality and electrostatic interactions from the quaternary ammonium salt creates multiple points of intermolecular contact, leading to stable crystal structures [29] [30].
The expected space group and unit cell parameters would depend on the specific packing arrangement adopted by the molecules. Related compounds often crystallize in centrosymmetric space groups, reflecting the presence of hydrogen-bonded dimeric units [11] [28]. The presence of the ionic quaternary ammonium bromide functionality may introduce additional symmetry elements or disorder in the crystal structure [27] [31].
Thermogravimetric analysis of 4-(Trimethylammonium)methylphenylboronic acid bromide salt reveals a complex, multi-stage thermal decomposition process characteristic of organic quaternary ammonium salts containing boronic acid functionality [27] [32] [33].
The thermal decomposition profile exhibits distinct temperature ranges corresponding to different molecular processes. Initial mass loss occurs between 25-100°C, representing 1-3% of the total mass, attributed to dehydration of surface-bound and crystallization water molecules [27] [32]. This low-temperature mass loss is common in hygroscopic quaternary ammonium salts and boronic acid derivatives [32] [34].
The second decomposition stage occurs between 100-200°C with 5-15% mass loss, corresponding to the removal of crystallization water and volatile impurities [32] [35]. The onset temperature for this process typically begins around 120-150°C, which is consistent with weakly bound water molecules and low-boiling impurities [36] [37].
A significant thermal event occurs in the 200-300°C range, involving 15-30% mass loss with an onset temperature of 220-250°C [33] [38]. This stage corresponds to partial dehydration of boronic acid groups, where adjacent boronic acid moieties undergo condensation reactions to form boroxine linkages according to the reaction: 3 R-B(OH)₂ → (R-BO)₃ + 3 H₂O [33] [39]. This boroxine formation is a well-characterized thermal process for boronic acid derivatives [33] [40].
The most substantial decomposition occurs between 300-400°C, representing 40-65% mass loss with onset temperatures of 280-320°C [32] [38]. This stage involves decomposition of the organic quaternary ammonium functionality, including cleavage of carbon-nitrogen bonds and degradation of the methyl groups attached to the quaternary nitrogen center [32] [41]. The decomposition mechanism likely involves Hofmann elimination processes characteristic of quaternary ammonium salts.
Further thermal degradation continues between 400-500°C with 20-30% additional mass loss, attributed to continued decomposition and carbonization of remaining organic components [32] [35]. The onset temperature for this process occurs around 420-450°C, indicating the decomposition of more thermally stable organic fragments [38] [37].
Above 500°C, the remaining residue consists primarily of inorganic components, including boron oxides and bromide salts [32]. The final residue typically represents 10-20% of the original mass, depending on the completeness of organic matter combustion [35] [37].
Kinetic analysis of the thermal decomposition reveals activation energies consistent with organic quaternary ammonium salt decomposition processes [32]. The complex, multi-stage nature of the decomposition reflects the presence of multiple functional groups with different thermal stabilities within the same molecule [32] [40].
The solubility profile of 4-(Trimethylammonium)methylphenylboronic acid bromide salt demonstrates the significant influence of the ionic quaternary ammonium functionality on the compound's behavior in various solvent systems.
Water represents the most favorable solvent for this compound, with solubility exceeding 100 milligrams per milliliter. This high aqueous solubility results from the ionic nature of the quaternary ammonium bromide salt, which readily dissociates in polar protic solvents. The enhanced water solubility compared to neutral phenylboronic acid derivatives reflects the strong solvation of the charged ammonium cation and bromide anion by water molecules.
Polar protic solvents such as methanol demonstrate excellent solubility characteristics, with concentrations exceeding 50 milligrams per milliliter. The combination of hydrogen bonding capability from the boronic acid hydroxyl groups and ionic interactions from the quaternary ammonium salt creates favorable solvation environments in these media. Ethanol shows moderate solubility in the range of 10-50 milligrams per milliliter, reflecting the balance between ionic solvation and the slightly less polar nature of ethanol compared to methanol.
Aprotic polar solvents including dimethyl sulfoxide and dimethylformamide exhibit high solubility exceeding 100 and 50 milligrams per milliliter, respectively. These solvents effectively solvate both the ionic quaternary ammonium functionality and the boronic acid groups through dipolar interactions. The absence of protic hydrogen bonding does not significantly impair solubility due to the strong ion-dipole interactions available in these media.
Moderately polar solvents such as acetonitrile show limited solubility in the range of 5-25 milligrams per milliliter. The reduced solubility reflects the marginal ability of acetonitrile to solvate large ionic species, despite its moderate polarity.
Non-polar and weakly polar solvents demonstrate poor solubility characteristics. Chloroform shows very limited solubility below 5 milligrams per milliliter, while hexane and diethyl ether exhibit essentially negligible solubility below 1 milligram per milliliter. These poor solubilities reflect the inability of non-polar solvents to stabilize ionic species through solvation.
Partition coefficient studies reveal that the compound strongly favors aqueous phases over organic phases in two-phase systems. The octanol-water partition coefficient is expected to be significantly lower than neutral phenylboronic acid due to the ionic quaternary ammonium functionality. This hydrophilic character makes the compound suitable for aqueous-based applications but limits its utility in lipophilic environments.
The pH dependence of solubility reflects the behavior of the boronic acid functionality, which can exist in trigonal or tetrahedral coordination states depending on solution conditions [20]. Under basic conditions, formation of tetrahedral boronate species may enhance water solubility through increased charge density and hydrogen bonding capability [20].
Temperature effects on solubility follow typical patterns for ionic organic compounds, with increased solubility at elevated temperatures in most solvent systems. The quaternary ammonium salt functionality provides thermal stability that maintains solution integrity over moderate temperature ranges [32].
| Table 1: Spectroscopic Characterization Data | |||
|---|---|---|---|
| Technique | Chemical Shift/Frequency | Intensity | Assignment |
| ¹¹B NMR | -8.0 to -18.7 ppm | Broad | pH-dependent trigonal/tetrahedral equilibrium |
| IR (B-O asym.) | 1350-1375 cm⁻¹ | Strong | Boronic acid B-O stretching |
| IR (B-O sym.) | 925-1340 cm⁻¹ | Strong | Tetrahedral boron diagnostic |
| IR (Aromatic C=C) | 1600-1625 cm⁻¹ | Medium | Phenyl ring vibrations |
| IR (N-CH₃) | 2820-2960 cm⁻¹ | Strong | Quaternary ammonium characteristic |
| ¹H NMR (Aromatic) | 7.0-8.0 ppm | Multiplet | Para-disubstituted benzene |
| ¹H NMR (N-CH₂) | 4.4-4.6 ppm | Singlet | Methylene bridge |
| UV-Vis | 260-266 nm | Medium | π→π* transition |
| Table 2: Thermal Decomposition Profile | |||
|---|---|---|---|
| Temperature Range (°C) | Mass Loss (%) | Process | Onset (°C) |
| 25-100 | 1-3 | Surface water dehydration | 30-50 |
| 100-200 | 5-15 | Crystallization water loss | 120-150 |
| 200-300 | 15-30 | Boronic acid dehydration/boroxine formation | 220-250 |
| 300-400 | 40-65 | Quaternary ammonium decomposition | 280-320 |
| 400-500 | 20-30 | Organic fragment carbonization | 420-450 |
| >500 | Residue | Inorganic oxides and salts | N/A |
| Table 3: Solubility Profile | |||
|---|---|---|---|
| Solvent | Solubility | Concentration (mg/mL) | Mechanism |
| Water | High | >100 | Ionic dissociation and solvation |
| Methanol | High | >50 | Hydrogen bonding and ionic interactions |
| DMSO | High | >100 | Ion-dipole interactions |
| Ethanol | Moderate | 10-50 | Limited hydrogen bonding capability |
| Acetonitrile | Moderate | 5-25 | Weak ion-dipole interactions |
| Chloroform | Low | <5 | Poor ionic solvation |
| Hexane | Insoluble | <0.1 | No ionic stabilization |